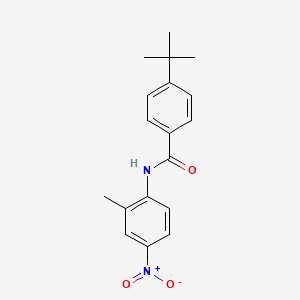

4-叔丁基-N-(2-甲基-4-硝基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

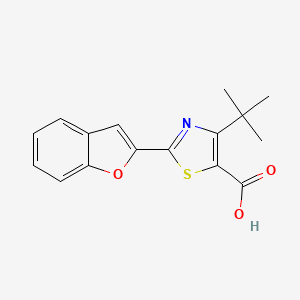

The compound "4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide" is a chemical structure that can be associated with various research areas, including organic synthesis, medicinal chemistry, and material science. The tert-butyl group is a common moiety in organic chemistry, known for its steric bulk and ability to influence the reactivity and stability of molecules. Benzamide derivatives are of particular interest due to their wide range of biological activities and their applications in drug discovery .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the functionalization of amide groups or the formation of amide bonds. For example, the synthesis of N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines, involves condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . Similarly, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate demonstrates the use of tert-butyl groups in the formation of intermediates for biologically active compounds . Although these methods do not directly describe the synthesis of 4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide, they provide insight into the types of reactions and strategies that might be employed in its synthesis.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using various spectroscopic techniques, such as FT-IR, NMR, and X-ray diffraction. For instance, a bis amide compound was characterized using these techniques, revealing details about its molecular interactions and crystal packing structure . These methods are essential for confirming the identity and purity of synthesized compounds, including those with tert-butyl and nitrophenyl groups.

Chemical Reactions Analysis

Benzamide derivatives can participate in a variety of chemical reactions. The tert-butyl group, in particular, can be involved in reactions mediated by tert-butyl nitrite (TBN), which serves as a multitask reagent for the synthesis of N-nitrosoamide, carboxylic acids, benzocoumarins, and isocoumarins from amides . Additionally, the nitro group in the 4-nitrophenyl moiety can undergo reactions such as tert-butylation and tritylation, as demonstrated in the selective synthesis of nitrotriazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including those with tert-butyl and nitrophenyl groups, are influenced by their molecular structure. For example, the presence of tert-butyl groups can enhance the solubility and thermal stability of polyamides, as seen in the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol . These properties are crucial for the practical applications of such compounds in materials science and pharmaceuticals.

科学研究应用

PDE4 抑制剂用于抗炎治疗

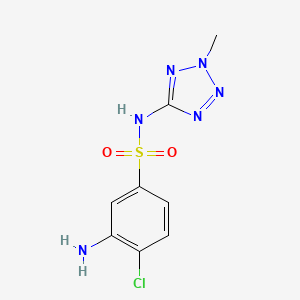

4-叔丁基-N-(2-甲基-4-硝基苯基)苯甲酰胺: 已被研究作为潜在的 PDE4 抑制剂。 Jeon 的研究小组 公开了具有 PDE4 抑制活性的新型吡唑衍生物。PDE4 抑制剂由于其调节环状 AMP(cAMP)水平的能力而与治疗炎症性疾病相关,环状 AMP 在免疫反应中起着至关重要的作用。

抗菌特性

从 4-叔丁基-N-(2-甲基-4-硝基苯基)苯甲酰胺 衍生的化合物 3 对两种测试的黄杆菌临床菌株表现出选择性抗菌活性。 然而,它对金黄色葡萄球菌没有显示出明显的活性 。这表明其在抗菌药物开发中的潜在应用。

头孢托沙酯中间体的合成

头孢托沙酯(一种头孢菌素类抗生素)的合成中,一个重要的中间体产物涉及 4-叔丁基-N-(2-甲基-4-硝基苯基)苯甲酰胺。 该化合物用于胺化、还原、酯化、三苯甲基保护和缩合步骤,以产生所需的头孢托沙酯中间体 。头孢托沙酯在临床上与治疗革兰氏阴性细菌感染有关。

稀有和独特的化学品收藏

Sigma-Aldrich 为早期发现研究人员提供这种化合物,作为稀有和独特的化学品收藏的一部分。 研究人员可以探索其特性和潜在的应用,尽管可能没有分析数据可用 .

未来方向

属性

IUPAC Name |

4-tert-butyl-N-(2-methyl-4-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12-11-15(20(22)23)9-10-16(12)19-17(21)13-5-7-14(8-6-13)18(2,3)4/h5-11H,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGMKWOPSOYNOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide](/img/structure/B2507925.png)

![2-Ethyl-5-((4-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507930.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2507931.png)

![4-[2-[[3-(4-Chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2507933.png)